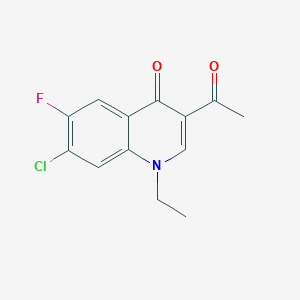
2-(((3-Hydroxyphenyl)imino)methyl)quinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((3-Hydroxyphenyl)imino)methyl)chinolin-8-ol ist eine Schiff'sche Base-Verbindung, die von Chinolin- und Phenolderivaten abgeleitet ist. Diese Verbindung ist bekannt für ihre einzigartigen strukturellen Merkmale, zu denen ein Chinolinring und eine Phenolgruppe gehören, die über eine Iminbindung miteinander verbunden sind. Das Vorhandensein dieser funktionellen Gruppen macht sie zu einem interessanten Objekt für verschiedene chemische und biologische Studien.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(((3-Hydroxyphenyl)imino)methyl)chinolin-8-ol erfolgt typischerweise durch eine Kondensationsreaktion zwischen 8-Hydroxychinolin-2-carbaldehyd und 3-Aminophenol. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Ethanol oder Methanol unter Rückflussbedingungen durchgeführt. Das Reaktionsgemisch wird mehrere Stunden lang erhitzt, und das Produkt wird nach Abkühlen und Filtration erhalten .
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Laborsynthese beinhalten. Dies würde die Optimierung der Reaktionsbedingungen wie Temperatur, Lösungsmittel und Reaktionszeit umfassen, um die Ausbeute und Reinheit zu maximieren. Die industrielle Produktion kann auch kontinuierliche Strömungsreaktoren umfassen, um die Effizienz und Skalierbarkeit zu verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(((3-Hydroxyphenyl)imino)methyl)chinolin-8-ol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Phenolgruppe kann oxidiert werden, um Chinonderivate zu bilden.
Reduktion: Die Iminbindung kann reduziert werden, um Aminderivate zu bilden.
Substitution: Die Hydroxylgruppe kann an Substitutionsreaktionen teilnehmen, um Ether oder Ester zu bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Oxidation: Chinonderivate.
Reduktion: Aminderivate.
Substitution: Ether- oder Esterderivate.
Wissenschaftliche Forschungsanwendungen
2-(((3-Hydroxyphenyl)imino)methyl)chinolin-8-ol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Ligand in der Koordinationschemie verwendet, um Metallkomplexe zu bilden.
Biologie: Die Verbindung zeigt antimikrobielle und antioxidative Eigenschaften, was sie für biologische Studien nützlich macht.
Medizin: Sie hat aufgrund ihrer biologischen Aktivitäten potenzielle therapeutische Anwendungen.
Industrie: Die Verbindung kann bei der Entwicklung von Sensoren und Katalysatoren eingesetzt werden
Wirkmechanismus
Der Wirkmechanismus von 2-(((3-Hydroxyphenyl)imino)methyl)chinolin-8-ol beinhaltet seine Fähigkeit, stabile Komplexe mit Metallionen zu bilden. Die Chinolin- und Phenolgruppe bieten Koordinationsstellen für die Metallbindung, was zu verschiedenen biologischen und chemischen Wirkungen führen kann. Beispielsweise kann die Verbindung die Enzymaktivität hemmen, indem sie essentielle Metallionen chelatiert, die für die Enzymfuktionen erforderlich sind .
Wirkmechanismus
The mechanism of action of 2-(((3-Hydroxyphenyl)imino)methyl)quinolin-8-ol involves its ability to form stable complexes with metal ions. The quinoline and phenol groups provide coordination sites for metal binding, which can lead to various biological and chemical effects. For example, the compound can inhibit enzyme activity by chelating essential metal ions required for enzymatic functions .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(((4-(1,2,2-Triphenylvinyl)phenyl)imino)methyl)chinolin-8-ol
- 2-(((2-Hydroxyphenyl)imino)methyl)chinolin-8-ol
- 2-((Chinolin-8-yloxy)acetohydrazid)
Einzigartigkeit
2-(((3-Hydroxyphenyl)imino)methyl)chinolin-8-ol ist aufgrund seiner spezifischen strukturellen Anordnung einzigartig, die die Eigenschaften von Chinolin- und Phenolderivaten kombiniert. Diese einzigartige Struktur ermöglicht es ihr, an einer Vielzahl von chemischen Reaktionen teilzunehmen und stabile Metallkomplexe zu bilden, was sie in verschiedenen Forschungsbereichen wertvoll macht .
Eigenschaften
CAS-Nummer |
884487-45-0 |
|---|---|
Molekularformel |
C16H12N2O2 |
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
2-[(3-hydroxyphenyl)iminomethyl]quinolin-8-ol |
InChI |
InChI=1S/C16H12N2O2/c19-14-5-2-4-12(9-14)17-10-13-8-7-11-3-1-6-15(20)16(11)18-13/h1-10,19-20H |
InChI-Schlüssel |
XUJZDCCCOFWSHI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C=NC3=CC(=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


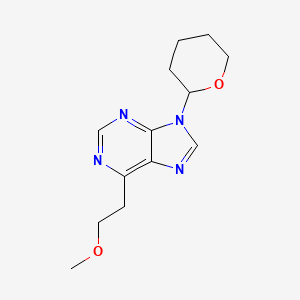
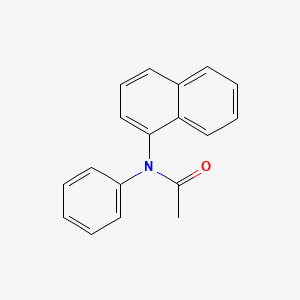
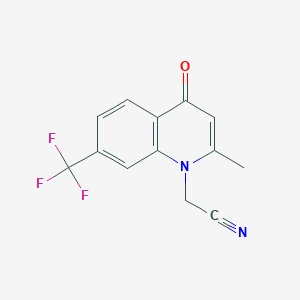
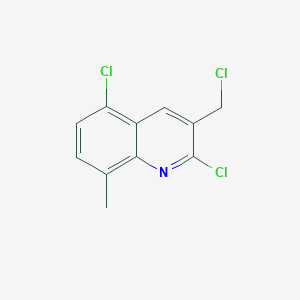
![3-Methyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B11853137.png)

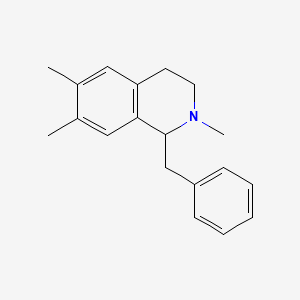

![(3aR,4R,5R,6aS)-5-hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B11853182.png)


![Methyl [(1R)-1-(naphthalen-2-yl)-3-oxobutyl]carbamate](/img/structure/B11853197.png)
